Deg-1 Exhibits Covalent Nucleic Acid Binding Not Observed with Standard Intercalating Dyes
Deg-1 covalently binds to target nucleic acids, whereas standard nucleic acid probes such as SYBR Green or ethidium bromide bind reversibly via intercalation or electrostatic interactions . Quantitative binding data for Deg-1 under standard cellular conditions is not publicly available; however, its covalent mechanism is documented in vendor technical datasheets, contrasting with the reversible binding kinetics (Kd in nM to µM range) typical of intercalating dyes [1]. This difference enables Deg-1 to achieve stable, wash-resistant labeling critical for downstream click conjugation workflows [2].
| Evidence Dimension | Covalent vs. Reversible Binding |
|---|---|
| Target Compound Data | Covalent binding to nucleic acids (qualitative) |
| Comparator Or Baseline | SYBR Green / Ethidium Bromide (reversible intercalators) |
| Quantified Difference | Qualitative difference only; no quantitative Kd data available for Deg-1 |
| Conditions | Cellular nucleic acid binding assays (vendor specification) |
Why This Matters
Covalent binding ensures persistent labeling after washing steps, which is essential for click chemistry-based imaging and pull-down experiments.
- [1] InvivoChem. (n.d.). Deg-1 Product Information. Retrieved from https://www.invivochem.cn/deg-1.html View Source
- [2] PeptideDB. (n.d.). Deg-1 Bioactivity. Retrieved from https://www.peptidedb.com/compound/deg-1/ View Source
